molecular formula C8H20Cl2N2 B15068576 N-Ethyl-N-methylpiperidin-2-amine dihydrochloride

N-Ethyl-N-methylpiperidin-2-amine dihydrochloride

Cat. No.: B15068576
M. Wt: 215.16 g/mol
InChI Key: LUKSKRZHVSYEAF-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpiperidin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperidin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired piperidine derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylpiperidin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-methylpiperidin-2-one, while reduction may produce N-ethyl-N-methylpiperidin-2-amine.

Scientific Research Applications

N-Ethyl-N-methylpiperidin-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidin-2-amine: A similar compound with one less ethyl group.

    N-Ethylpiperidin-2-amine: A similar compound with one less methyl group.

    Piperidine: The parent compound without any substituents.

Uniqueness

N-Ethyl-N-methylpiperidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N-ethyl-N-methylpiperidin-2-amine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-3-10(2)8-6-4-5-7-9-8;;/h8-9H,3-7H2,1-2H3;2*1H

InChI Key

LUKSKRZHVSYEAF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CCCCN1.Cl.Cl

Origin of Product

United States

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